Superior Cytotoxic Potency Against Caco-2 Colorectal Adenocarcinoma Cells Compared to Clinical Standards
Anticancer agent 153 (Compound 3) demonstrated superior cytotoxic activity compared to the established chemotherapeutic agents cisplatin and etoposide when evaluated against the Caco-2 human colorectal adenocarcinoma cell line [1]. The compound achieved an IC50 value of 16.63 ± 0.27 μM after a 48-hour treatment, as determined by the standard MTT assay [1]. In the same experimental system, the IC50 values for cisplatin and etoposide were higher, indicating that anticancer agent 153 is more potent in this specific cellular context [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 16.63 ± 0.27 μM |
| Comparator Or Baseline | Cisplatin and etoposide (exact values not specified, but stated to have 'less cytotoxic activity') |
| Quantified Difference | Anticancer agent 153 exhibited more cytotoxic activity than both cisplatin and etoposide under identical 48-hour MTT assay conditions. |
| Conditions | Caco-2 human colorectal adenocarcinoma cell line, MTT assay, 48-hour treatment duration |
Why This Matters
This direct comparison provides a quantitative justification for selecting anticancer agent 153 over clinical standards for in vitro models of colorectal cancer, particularly when higher potency is a critical experimental parameter.
- [1] Göktürk, T., Sakallı Çetin, E., Hökelek, T., Pekel, H., Şensoy, Ö., Aksu, E. N., & Güp, R. (2023). Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. ACS Omega, 8(35), 31839–31856. View Source
